molecular formula C9H8N4O B8460214 2-Methyl-1H-[4,4]bipyrimidinyl-6-one

2-Methyl-1H-[4,4]bipyrimidinyl-6-one

Cat. No. B8460214
M. Wt: 188.19 g/mol
InChI Key: PXLZXMKDDPCWOW-UHFFFAOYSA-N
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Patent
US08598175B2

Procedure details

To a suspension of 200 g (2.11 mol) of acetamidine hydrochloride (1:1) in 1.2 L of ethanol were added 84 g (2.11 mol) of sodium hydroxide and 410 g (2.11 mol) of ethyl 3-(4-pyrimidinyl)-3-oxopropionate (prepared by analogy to the method described in patent DE 2705582). The resulting mixture was stirred under reflux for 12 h. The cooled solution was evaporated to remove solvent. The mixture was treated with water and the precipitate was filtered, washed with diethyl ether and ethyl acetate. The precipitate was stirred in a mixture of ethanol/water in the proportions 2/1 for 30 minutes to afford 200 g (50%) of the desired compound as a brown powder.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
410 g
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].[OH-].[Na+].[N:8]1[CH:13]=[CH:12][C:11]([C:14](=O)[CH2:15][C:16](OCC)=[O:17])=[N:10][CH:9]=1>C(O)C>[CH3:3][C:2]1[NH:4][C:16](=[O:17])[CH:15]=[C:14]([C:11]2[CH:12]=[CH:13][N:8]=[CH:9][N:10]=2)[N:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
84 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
410 g
Type
reactant
Smiles
N1=CN=C(C=C1)C(CC(=O)OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by analogy to the method
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The cooled solution was evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
The mixture was treated with water
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with diethyl ether and ethyl acetate
STIRRING
Type
STIRRING
Details
The precipitate was stirred in a mixture of ethanol/water in the proportions 2/1 for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(C=C(N1)C1=NC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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